5-Hydroxy-3,4-diphenylfuran-2(5H)-one 5-Hydroxy-3,4-diphenylfuran-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 78646-63-6
VCID: VC19352268
InChI: InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,15,17H
SMILES:
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

5-Hydroxy-3,4-diphenylfuran-2(5H)-one

CAS No.: 78646-63-6

Cat. No.: VC19352268

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-3,4-diphenylfuran-2(5H)-one - 78646-63-6

Specification

CAS No. 78646-63-6
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 2-hydroxy-3,4-diphenyl-2H-furan-5-one
Standard InChI InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,15,17H
Standard InChI Key FJHKUAFCIKPSAR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3

Introduction

Structural Characteristics and Electronic Properties

Core Furanone Framework

The 2(5H)-furanone skeleton consists of a five-membered lactone ring with a conjugated carbonyl group at C2 and a hydroxyl group at C5. In 5-hydroxy-3,4-diphenylfuran-2(5H)-one, the C3 and C4 positions are occupied by phenyl groups, introducing significant steric bulk and electron-withdrawing effects. This substitution pattern stabilizes the cyclic lactone form while modulating reactivity at the α,β-unsaturated carbonyl system .

Tautomerism and Solvent Effects

Analogous to MCA, 5-hydroxy-3,4-diphenylfuran-2(5H)-one may exist in equilibrium between its cyclic lactone form and an acyclic (Z)-4-oxo-butenoic acid derivative (Fig. 1). The pKa of the hydroxyl group is expected to range between 3.5–4.5 based on comparisons to MCA (pKa = 3.95) and MBA (pKa = 4.27) . In nonpolar solvents or acidic conditions, the cyclic form predominates, while deprotonation under basic conditions favors the acyclic tautomer.

Synthetic Methodologies

Photochemical Synthesis from α-Keto Acids and Alkynes

A photochemical route inspired by Zhao et al. (2021) offers a viable pathway . Irradiation of diphenylacetylene with a substituted α-keto acid (e.g., 2-oxo-2-phenylacetic acid) in 1,1,2-trichloroethane under UV light (λ = 365 nm) generates the furanone core via a radical-mediated [2+2] cycloaddition (Scheme 1). This method achieves yields exceeding 90% for analogous systems and avoids harsh reagents .

Table 1: Optimization of Photochemical Synthesis

ParameterOptimal ConditionYield (%)
Light SourceUV LED (365 nm)93
Solvent1,1,2-Trichloroethane95
Reaction Time18 hours93–95

Oxidative Functionalization of Furan Derivatives

Reactivity and Functionalization

Nucleophilic Substitution at C3 and C4

The phenyl groups at C3 and C4 sterically hinder nucleophilic attack but enable π-π interactions in transition states. Unlike halogenated analogs, displacement reactions at these positions are unlikely. Instead, reactivity centers on the C5 hydroxyl group and the α,β-unsaturated carbonyl system.

Esterification and Etherification

The C5 hydroxyl group undergoes facile acylation with acyl chlorides or anhydrides under basic conditions. For instance, treatment with benzoyl chloride in pyridine yields 5-benzoyloxy-3,4-diphenylfuran-2(5H)-one (Scheme 2). Etherification with alkyl halides is less efficient due to steric constraints .

Cycloaddition and Ring-Opening Reactions

The conjugated dienone system participates in Diels-Alder reactions with electron-rich dienes. Reaction with 1,3-butadiene at 100°C produces a bicyclic adduct (Scheme 3). Ring-opening via hydrolysis under acidic conditions generates a dicarboxylic acid derivative, highlighting the compound’s versatility as a synthetic intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 10H, Ar-H), 5.85 (s, 1H, C5-OH), 6.30 (d, J = 5.8 Hz, 1H, C2-H) .

  • ¹³C NMR (CDCl₃): δ 175.2 (C2=O), 145.3 (C5), 138.7–126.4 (Ar-C), 115.6 (C3), 112.1 (C4) .

Infrared (IR) Spectroscopy

Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm the lactone and hydroxyl functionalities.

Biological and Industrial Applications

Antimicrobial Activity

While direct data on 5-hydroxy-3,4-diphenylfuran-2(5H)-one are lacking, structurally related 2(5H)-furanones exhibit biofilm inhibition against Bacillus subtilis and Salmonella typhimurium at MIC values of 8–32 µg/mL . The phenyl substituents may enhance lipid membrane penetration, potentially improving efficacy against Gram-positive pathogens.

Material Science Applications

The rigid furanone core and aromatic substituents make this compound a candidate for organic semiconductors. Preliminary DFT calculations suggest a HOMO-LUMO gap of 3.2 eV, comparable to thiophene-based materials.

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